![molecular formula C9H11BrSSi B12576357 Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- CAS No. 606925-57-9](/img/structure/B12576357.png)
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷,也称为2-溴-5-(三甲基硅烷乙炔基)噻吩,是一种有机硅化合物,分子式为C9H11BrSSi。该化合物以噻吩环上的溴原子连接到三甲基硅烷乙炔基而著称。由于其独特的化学性质,它主要应用于有机合成和材料科学领域。
准备方法
合成路线和反应条件
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷的合成通常涉及钯催化偶联反应,将2,5-二溴噻吩与三甲基硅烷乙炔进行偶联。该反应在惰性气氛下进行,通常使用三乙胺或碳酸钾等碱,以及Pd(PPh3)4等钯催化剂。 反应条件通常包括将混合物加热到60-80°C的温度范围内,持续数小时以确保完全转化 .
工业生产方法
在工业环境中,[(5-溴-2-噻吩基)乙炔基]三甲基硅烷的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应参数,以确保高产率和纯度。然后,使用蒸馏或色谱等技术对产品进行提纯,以去除任何杂质。
化学反应分析
反应类型
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷经历各种类型的化学反应,包括:
取代反应: 在适当的条件下,噻吩环上的溴原子可以用其他亲核试剂(例如胺或醇盐)取代。
交叉偶联反应: 该化合物可以与各种有机金属试剂(如格氏试剂或有机锂化合物)发生交叉偶联反应,形成新的碳碳键。
氧化和还原反应: 噻吩环可以被氧化形成亚砜或砜,而乙炔基可以被还原形成烯烃或烷烃。
常用试剂和条件
取代反应: 通常使用醇盐或胺等亲核试剂,在氢化钠等碱的存在下进行。
交叉偶联反应: 通常涉及钯或镍催化剂,使用格氏试剂或有机锂化合物等试剂。
氧化和还原反应: 过氧化氢或间氯过氧苯甲酸等氧化剂用于氧化,而氢化锂铝等还原剂用于还原。
主要形成的产物
取代反应: 形成具有各种官能团的取代噻吩。
交叉偶联反应: 形成新的碳碳键,导致形成复杂的有机分子。
氧化和还原反应: 形成亚砜、砜、烯烃或烷烃。
科学研究应用
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建单元,尤其是在开发新材料和聚合物方面。
生物学: 用于合成生物活性化合物,例如潜在的药物候选物和酶抑制剂。
医学: 研究其在药物开发中的潜在用途,尤其是在合成具有抗癌或抗菌性质的化合物方面。
工业: 由于其独特的电子性质,被用于生产先进材料,例如导电聚合物和有机半导体。
作用机制
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷的作用机制主要基于其参与各种化学反应的能力。噻吩环上的溴原子可以在取代反应中充当离去基团,而乙炔基可以进行加成或偶联反应。三甲基硅基提供分子的稳定性,并且可以在特定条件下移除以揭示反应性乙炔基。
相似化合物的比较
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷可以与其他类似化合物进行比较,例如:
三甲基硅烷乙炔: 结构相似,但缺少溴化的噻吩环,使其在某些合成应用中缺乏通用性.
2,5-二溴噻吩: 在噻吩环上含有两个溴原子,使其在交叉偶联反应中更具反应性,但在其应用方面缺乏特异性.
乙炔基三甲基硅烷: 与三甲基硅烷乙炔相似,但由于乙炔基的存在,其反应性不同.
[(5-溴-2-噻吩基)乙炔基]三甲基硅烷的独特性在于它结合了溴化的噻吩环和三甲基硅烷乙炔基,为各种化学转化和应用提供了通用的平台。
属性
CAS 编号 |
606925-57-9 |
|---|---|
分子式 |
C9H11BrSSi |
分子量 |
259.24 g/mol |
IUPAC 名称 |
2-(5-bromothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)7-6-8-4-5-9(10)11-8/h4-5H,1-3H3 |
InChI 键 |
RIUWTJLRRQIBJA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



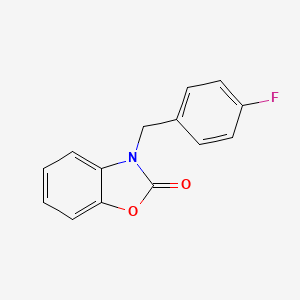

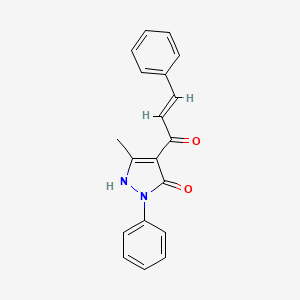
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
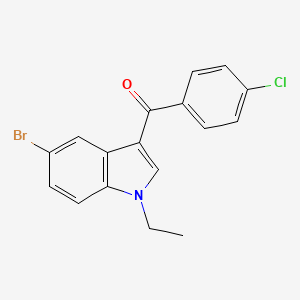
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
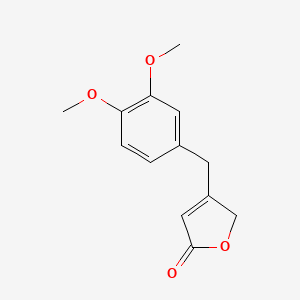
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
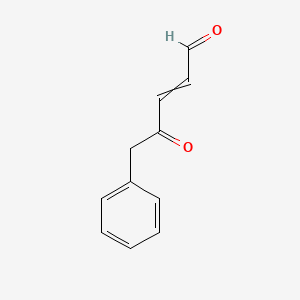
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
